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Application Notes
Introduction

Lotiglipron (PF-07081532) is an orally administered, small-molecule glucagon-like peptide-1

receptor (GLP-1R) agonist that was under development for the treatment of type 2 diabetes

and obesity.[1][2] The clinical development of lotiglipron was discontinued in June 2023 due to

observations of elevated liver transaminases in participants of Phase 1 drug-drug interaction

(DDI) studies and a Phase 2 study.[3][4][5] This finding of potential hepatotoxicity underscores

the critical importance of thoroughly investigating the DDI potential of new molecular entities.

Understanding how co-administered drugs may alter the pharmacokinetics of lotiglipron, and

vice-versa, is essential for elucidating the mechanisms of toxicity and for the safety of any

future development of similar compounds.

These application notes provide a framework for designing a comprehensive DDI study for

lotiglipron, considering its known metabolic profile and the safety concerns that led to its

discontinuation. The protocols are based on current regulatory guidance from the U.S. Food

and Drug Administration (FDA) and are intended to serve as a template for investigating the

interaction potential of lotiglipron with other medications.

Pharmacokinetic Profile of Lotiglipron
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A Phase 1 study (C3991006) investigating the absorption, distribution, metabolism, and

excretion (ADME) of radiolabeled lotiglipron in healthy male participants revealed that the

primary route of excretion is via the feces (78.6%), with a minor contribution from renal

excretion (4.7%). This suggests that hepatic metabolism and/or biliary excretion are the main

clearance pathways for lotiglipron. Two primary metabolites have been identified: PF-

07943285 in the blood and PF-07943283 in the feces. The significant role of the liver in the

clearance of lotiglipron makes it susceptible to DDIs with drugs that modulate the activity of

hepatic metabolizing enzymes and transporters.

Rationale for Drug-Drug Interaction Studies

Given the primary hepatic clearance of lotiglipron and the observed hepatotoxicity, DDI

studies are crucial to assess the following:

Lotiglipron as a Victim: To determine if potent inhibitors or inducers of drug-metabolizing

enzymes (e.g., cytochrome P450s) or transporters (e.g., P-glycoprotein [P-gp], organic anion

transporting polypeptides [OATPs], or breast cancer resistance protein [BCRP]) can

significantly alter the systemic exposure of lotiglipron, potentially exacerbating its toxicity.

Lotiglipron as a Perpetrator: To evaluate the potential of lotiglipron and its major

metabolites to inhibit or induce the activity of key drug-metabolizing enzymes or transporters,

which could affect the pharmacokinetics of co-administered medications.

The selection of interacting drugs for the clinical DDI studies that were initiated for lotiglipron
(NCT05745701 and NCT05788328) provides insight into the suspected interaction pathways.

These studies planned to investigate interactions with itraconazole, cyclosporine, dabigatran,

and rosuvastatin. Itraconazole is a strong inhibitor of CYP3A4 and P-gp, while cyclosporine is

an inhibitor of P-gp and OATP1B1. Dabigatran is a substrate of P-gp, and rosuvastatin is a

substrate of OATP1B1/1B3 and BCRP. This suggests that lotiglipron may be a substrate

and/or inhibitor of these pathways.

Experimental Protocols
In Vitro Studies

1. Cytochrome P450 (CYP) Inhibition Assay
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Objective: To determine the potential of lotiglipron and its major metabolites to inhibit the

activity of major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19,

and CYP3A4).

Methodology:

Incubate human liver microsomes with a panel of CYP-specific probe substrates in the

presence and absence of varying concentrations of lotiglipron and its metabolites.

Following incubation, quantify the formation of the specific metabolite of the probe

substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of

enzyme activity) for each CYP isoform.

2. CYP Induction Assay

Objective: To evaluate the potential of lotiglipron to induce the expression of CYP1A2,

CYP2B6, and CYP3A4.

Methodology:

Culture fresh human hepatocytes and treat them with varying concentrations of

lotiglipron, a positive control inducer, and a vehicle control for 48-72 hours.

Measure the mRNA expression levels of the target CYP enzymes using quantitative

reverse transcription PCR (qRT-PCR).

Measure the enzymatic activity of the target CYP isoforms using specific probe substrates.

3. Transporter Interaction Assays

Objective: To assess whether lotiglipron is a substrate or inhibitor of key uptake (e.g.,

OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2) and efflux (e.g., P-gp, BCRP)

transporters.

Methodology:
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Utilize in vitro systems, such as membrane vesicles or transfected cell lines

overexpressing the transporter of interest.

For substrate assessment, measure the uptake of radiolabeled or unlabeled lotiglipron
into the cells or vesicles in the presence and absence of known inhibitors of the

transporter.

For inhibition assessment, measure the uptake of a known probe substrate of the

transporter in the presence and absence of varying concentrations of lotiglipron.

Quantify the concentrations of the test compounds and probe substrates using LC-MS/MS

or scintillation counting.

Clinical DDI Study Design (Hypothetical)

Study Title: An Open-Label, Randomized, Crossover Study to Investigate the Effect of a Potent

CYP3A4 and P-gp Inhibitor (Itraconazole) on the Pharmacokinetics of Lotiglipron in Healthy

Adult Subjects.

Study Objectives:

Primary: To evaluate the effect of multiple doses of itraconazole on the single-dose

pharmacokinetics of lotiglipron.

Secondary: To assess the safety and tolerability of lotiglipron when administered alone and

in combination with itraconazole.

Study Population: Healthy male and female subjects, aged 18 to 55 years, with a body mass

index (BMI) between 18.5 and 30.0 kg/m ².

Study Design: A two-period, two-sequence, crossover design.

Period 1: Subjects will receive a single oral dose of lotiglipron.

Period 2: Subjects will receive multiple oral doses of itraconazole (a strong CYP3A4 and P-

gp inhibitor) and a single oral dose of lotiglipron.

A washout period of at least 14 days will separate the two periods.
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Treatment Regimen:

Lotiglipron: A single oral dose (e.g., 20 mg).

Itraconazole: 200 mg once daily for several days to achieve steady-state inhibition before

and during the administration of lotiglipron.

Pharmacokinetic Sampling:

Serial blood samples will be collected at pre-dose and at specified time points post-dose of

lotiglipron (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) in each period.

Plasma concentrations of lotiglipron and its major metabolite (PF-07943285) will be

determined using a validated LC-MS/MS method.

Safety Assessments:

Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and

clinical laboratory tests (including liver function tests: ALT, AST, bilirubin) throughout the

study.

Data Presentation

The pharmacokinetic parameters will be summarized in the following tables:

Table 1: Pharmacokinetic Parameters of Lotiglipron (Geometric Mean with 90% Confidence

Interval)

Parameter Lotiglipron Alone
Lotiglipron +
Itraconazole

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL)

AUC0-t (ngh/mL)

AUC0-inf (ngh/mL)

Tmax (h)

t1/2 (h)
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Table 2: Summary of Safety Findings

Adverse Event Lotiglipron Alone (N=)
Lotiglipron + Itraconazole
(N=)

Number of Subjects with at

least one AE

Nausea

Headache

Elevated ALT

Elevated AST
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Caption: Workflow for Lotiglipron Drug-Drug Interaction Studies.
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Caption: Potential Metabolic and Transporter Pathways for Lotiglipron and Sites of DDI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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